2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
Overview
Description
“2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is a chemical compound with the CAS Number: 61889-48-3 . It has a molecular weight of 192.04 . The IUPAC name for this compound is 2-chloro-1-(3-pyridinyl)ethanone hydrochloride .
Synthesis Analysis
The synthesis of “this compound” involves the use of hydrogen chloride and N-chloro-succinimide in diethyl ether and acetic acid . The reaction yields a white solid .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7Cl2NO . The InChI Code is 1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Material Science Applications A study by Hussein et al. (2019) developed a method for synthesizing poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties. This approach, involving a four-component condensation reaction, enables the formation of C–C and C–N bonds under metal-free conditions, indicating potential applications in material science due to the strong blue-green fluorescence emission of the synthesized compounds (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activity Research by Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrating significant antimicrobial activity. The compound's structure was supported by IR, NMR, MS spectroscopic, and elemental analysis, indicating its potential in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Catalysis and Organic Synthesis The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone by Sun et al. (2007) for creating NNN tridentate ligands shows the compound's relevance in catalysis. This work highlights its application in forming complexes with iron(II) and cobalt(II) dichloride, showing promise in ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).
Molecular Structure Analysis Percino et al. (2006) investigated the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, providing insights into its instability and conversion back to its diketone form. This study contributes to the understanding of the chemical behavior and stability of related compounds (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).
Chemical Modification and Biological Activities Ankati and Biehl (2010) explored microwave-assisted synthesis for producing various 2-amino derivatives, showcasing the versatility of 1-(2-chloropyridin-3-yl)ethanone in chemical modifications. This work underscores the potential for generating compounds with varied biological activities, including isothiazolo[5,4-b]pyridine derivatives (Ankati & Biehl, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-pyridin-3-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIUDEUWYGBHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470249 | |
Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61889-48-3 | |
Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61889-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 77639 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061889483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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